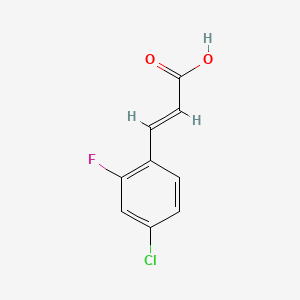

4-Chloro-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPOWWRHAOKMT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230994 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-55-3, 202982-65-8 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic characterization of 4-Chloro-2-fluorocinnamic acid

An In-Depth Technical Guide to the Spectroscopic and Computational Characterization of 4-Chloro-2-fluorocinnamic Acid

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The specific functionalization of the phenyl ring dramatically alters the molecule's electronic properties, steric profile, and, consequently, its pharmacological and material characteristics. This compound (4,2-CFCA), with its unique substitution pattern of electron-withdrawing halogen atoms at strategic positions, presents a compelling case for detailed characterization. The interplay between the chloro and fluoro substituents influences the acidity of the carboxylic acid, the reactivity of the acrylic double bond, and the overall molecular polarity.

This guide provides a comprehensive framework for the spectroscopic and computational characterization of this compound. It is designed for researchers in drug development and materials science, offering not just protocols, but the underlying scientific rationale for each step. We will proceed from fundamental vibrational analysis (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) to electronic properties via UV-Vis spectroscopy, culminating in a powerful validation and predictive framework using Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy is indispensable for identifying functional groups and understanding the molecular structure. We employ both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy because they are complementary. IR activity depends on a change in the dipole moment during a vibration, while Raman activity depends on a change in polarizability.

Expert Rationale for Experimental Choices

The sample is analyzed in its solid state to eliminate solvent effects, providing a clear fingerprint of the molecule's intrinsic vibrational modes. FT-Raman is particularly useful for analyzing the C=C double bond and aromatic ring vibrations, which often yield strong Raman signals, while FT-IR is excellent for identifying polar functional groups like C=O and O-H.

Experimental Protocol: FT-IR and FT-Raman

-

Sample Preparation: The 4,2-CFCA sample (96% purity) is used directly without further purification.[2] For FT-IR, a small amount of the sample is intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For FT-Raman, the crystalline powder is packed into a sample holder.

-

Instrumentation:

-

FT-IR: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[3]

-

FT-Raman: An Nd:YAG laser operating at 1064 nm is used as the excitation source to minimize fluorescence.

-

-

Data Acquisition:

-

Spectra are recorded at room temperature.

-

FT-IR Range: 4000–400 cm⁻¹.

-

FT-Raman Range: 4000–100 cm⁻¹.

-

A resolution of 4 cm⁻¹ is standard for both techniques. Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.

-

Data Presentation: Vibrational Mode Assignments

The interpretation of vibrational spectra is greatly enhanced by comparison with computational data. The following table presents the expected key vibrational modes for 4,2-CFCA. Researchers should populate the "Experimental Frequency" column with their own data to validate the theoretical assignments.

| Vibrational Mode Description | Expected Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Technique (IR/Raman) |

| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 (broad) | IR | |

| C-H Stretch (Aromatic) | ~3050-3100 | IR, Raman | |

| C-H Stretch (Vinyl) | ~3020-3080 | IR, Raman | |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 | IR (strong), Raman (med) | |

| C=C Stretch (Alkene) | ~1625-1645 | Raman (strong), IR (med) | |

| C=C Stretch (Aromatic Ring) | ~1580-1610, ~1450-1500 | Raman (strong), IR (med) | |

| O-H Bend (In-plane) | ~1400-1440 | IR | |

| C-O Stretch (Carboxylic Acid) | ~1280-1320 | IR | |

| C-F Stretch | ~1200-1250 | IR (strong) | |

| C-Cl Stretch | ~700-750 | IR, Raman |

Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.[4]

Visualization: Vibrational Analysis Workflow

Caption: Atom numbering scheme for this compound.

UV-Visible Spectroscopy and Computational Analysis (DFT)

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is complemented by DFT, which can calculate these orbitals and predict the electronic spectrum, offering deep insights into molecular reactivity and stability. [5]

Expert Rationale for Methodologies

A combined experimental and theoretical approach provides a self-validating system. The experimental λₘₐₓ validates the choice of DFT functional and basis set. Once validated, the computational model can be used to visualize orbitals and calculate reactivity descriptors (e.g., HOMO-LUMO gap, ionization potential, electron affinity) that are not directly accessible from the UV-Vis experiment alone. [6][7]Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. [8]

Protocol: UV-Vis Spectroscopy and TD-DFT Calculation

A. Experimental Protocol (UV-Vis)

-

Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute solution of 4,2-CFCA (e.g., 10⁻⁵ M).

-

Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λₘₐₓ).

B. Computational Protocol (DFT/TD-DFT)

-

Structure Optimization: Perform a geometry optimization of the 4,2-CFCA molecule using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, in a continuum solvent model (e.g., PCM) matching the experimental solvent. [4][9]2. Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the first several excited states, which will yield the theoretical absorption wavelengths and oscillator strengths. [8]4. Orbital Analysis: From the ground state calculation, extract and visualize the HOMO and LUMO isosurfaces.

Data Presentation: Electronic Properties

Cinnamic acid derivatives typically show a strong π → π* transition. [8]The experimental and theoretical results can be summarized as follows:

| Parameter | Experimental Value | Theoretical Value (TD-DFT) |

| λₘₐₓ | TBD (nm) | TBD (nm) |

| HOMO Energy | N/A | TBD (eV) |

| LUMO Energy | N/A | TBD (eV) |

| HOMO-LUMO Gap (ΔE) | N/A | TBD (eV) |

TBD = To Be Determined by the researcher. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. [5]

Visualization: Frontier Molecular Orbital Energy Levels

Caption: HOMO-LUMO energy gap diagram for 4,2-CFCA.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool calculated via DFT that maps the electrostatic potential onto the electron density surface of a molecule. It allows for the immediate visualization of charge distribution and is an excellent predictor of reactive sites. [10]

Expert Rationale and Interpretation

The MEP provides a chemically intuitive picture of reactivity.

-

Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are expected around the carbonyl oxygen atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is expected around the acidic proton of the carboxyl group.

-

Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral charge, such as the aromatic ring.

The MEP map is crucial for drug development professionals, as it helps predict how the molecule might interact with a biological receptor's active site. [11]

Conclusion

This guide has outlined a multi-faceted, self-validating approach to the characterization of this compound. By systematically combining experimental FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy with the predictive power of DFT calculations, a researcher can build a complete and robust profile of the molecule. This detailed understanding of its vibrational, structural, and electronic properties is the foundational step for its rational application in medicinal chemistry, drug design, and the development of novel materials.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

de Oliveira, F. F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1563. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Arooj, M., et al. (2021). Chemical reactivity descriptors based on HOMO-LUMO analysis. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid. Retrieved from [Link]

-

Zaitsev, K., et al. (2017). UV/Vis absorption spectra (normalized) for 4-6 in CH 2 Cl 2 . ResearchGate. Retrieved from [Link]

-

Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

-

Harianingsih, H., et al. (2019). FT-IR spectrum data and groups in compound 1. ResearchGate. Retrieved from [Link]

-

Varadwaj, A., et al. (2019). Electrostatic potential map calculated at MP2/aug-cc-pVTZ level. ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. Retrieved from [Link]

-

de F. A. Uchoa, A., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of the Brazilian Chemical Society, 26(9), 1843-1853. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid - [¹H NMR] - Spectrum. Retrieved from [Link]

-

Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. Retrieved from [Link]

-

Varha, C. C., et al. (2017). Plots of the Raman spectra of cyanocinnamic acid, in two spectral... ResearchGate. Retrieved from [Link]

-

Lgaz, H., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Molecules, 28(9), 3841. Retrieved from [Link]

-

Singh, S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 629-649. Retrieved from [Link]

-

Oord, R., et al. (2024). In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis. Chemical Reviews, 124(10), 5781-5858. Retrieved from [Link]

-

Michalak, M., et al. (2015). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 20(11), 20556-20576. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-氯-2-氟肉桂酸,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 8. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 4-Chloro-2-fluorocinnamic acid using ¹H and ¹³C NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Chloro-2-fluorocinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of this molecule, offering field-proven insights into spectral interpretation and data acquisition.

Introduction: The Central Role of NMR in Pharmaceutical Research

In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is fundamental to confirming the identity and purity of synthesized compounds. For active pharmaceutical ingredients (APIs) and their intermediates, such as cinnamic acid derivatives, a thorough understanding of their NMR spectra is not merely an academic exercise but a critical component of regulatory submission and quality control. Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[1][2][3] This guide will utilize ¹H and ¹³C NMR spectroscopy to elucidate the structure of this compound, a halogenated derivative with potential applications in pharmaceutical research.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides valuable information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~12.5 | br s | - | 1H | COOH |

| ~7.8 - 7.9 | m | - | 1H | H-6 |

| ~7.6 - 7.7 | d | ~16.0 | 1H | H-7 |

| ~7.5 - 7.6 | m | - | 1H | H-3 |

| ~7.3 - 7.4 | m | - | 1H | H-5 |

| ~6.6 - 6.7 | d | ~16.0 | 1H | H-8 |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated at a downfield chemical shift of approximately 12.5 ppm. This significant downfield shift is characteristic of acidic protons.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to display complex multiplets due to the influence of both the chloro and fluoro substituents.

-

H-6: This proton is ortho to the fluorine atom and is expected to show coupling to both fluorine and H-5.

-

H-3 and H-5: These protons will exhibit coupling to each other (meta coupling) and potentially long-range coupling to other protons. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these protons downfield.

-

-

Vinylic Protons (H-7 and H-8): The two vinylic protons, H-7 and H-8, are expected to appear as doublets with a large coupling constant (J) of approximately 16.0 Hz. This large J value is characteristic of a trans configuration of the double bond.

-

H-7: This proton is adjacent to the aromatic ring and will be deshielded, appearing at a more downfield position compared to H-8.

-

H-8: This proton is adjacent to the carbonyl group and will be shifted slightly upfield relative to H-7.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C-9 (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~142 | C-7 |

| ~135 | C-4 |

| ~131 (d, ³JCF ≈ 8 Hz) | C-1 |

| ~129 | C-6 |

| ~128 (d, ²JCF ≈ 15 Hz) | C-3 |

| ~121 | C-8 |

| ~117 (d, ²JCF ≈ 25 Hz) | C-5 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-9): The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, around 167 ppm.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-2: The carbon directly attached to the highly electronegative fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) of approximately 250 Hz and will be significantly shifted downfield.

-

C-4: The carbon bearing the chlorine atom (C-4) will also be shifted downfield.

-

C-1, C-3, C-5, C-6: The other aromatic carbons will show smaller carbon-fluorine couplings (²JCF, ³JCF) and their chemical shifts will be influenced by the combined electronic effects of the substituents.

-

-

Vinylic Carbons (C-7 and C-8): The vinylic carbons will appear in the range of 120-145 ppm. C-7, being closer to the deshielding aromatic ring, is expected to be at a more downfield position than C-8.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as this compound, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for obtaining high-resolution NMR spectra.

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent for several key reasons. Firstly, it is an excellent solvent for many organic acids. Secondly, its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and do not typically overlap with the signals of interest in the analyte. Finally, the acidic proton of the carboxylic acid is often observable in DMSO-d₆ due to slower exchange rates compared to protic solvents like D₂O or CD₃OD.

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is crucial for obtaining sharp, well-resolved NMR signals, which is essential for accurate interpretation of chemical shifts and coupling constants.

-

Number of Scans: A greater number of scans are typically required for ¹³C NMR compared to ¹H NMR. This is because the ¹³C isotope has a low natural abundance (1.1%) and a smaller gyromagnetic ratio, resulting in a much lower intrinsic sensitivity. Averaging a larger number of scans improves the signal-to-noise ratio, allowing for the detection of the weak ¹³C signals.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally analogous compounds and fundamental NMR principles, a comprehensive spectral assignment has been proposed. The provided experimental protocol outlines the necessary steps for acquiring high-fidelity NMR data, a cornerstone of chemical analysis in the pharmaceutical industry.

While the presented data is predictive, it serves as a robust foundation for any future experimental verification. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in unequivocally confirming the assignments presented herein. As the development of novel therapeutic agents continues, the rigorous application of advanced spectroscopic techniques like NMR will remain indispensable for ensuring the quality, safety, and efficacy of new medicines.

References

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (n.d.).

- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - NIH. (2021, October 15).

- cinnamic acid derivative: Topics by Science.gov. (n.d.).

- Multifunctional Cinnamic Acid Derivatives - PMC - NIH. (n.d.).

- 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum - ChemicalBook. (n.d.).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). (n.d.).

- Cinnamic Acid Derivatives - Natural Chemistry Research Group. (n.d.).

- 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem - NIH. (n.d.).

- This compound, predominantly trans 96 312693-55-3 - Sigma-Aldrich. (n.d.).

- 4-Chloro-cinnamic acid - SpectraBase. (n.d.).

- 4-Chlorocinnamic acid, CAS No. 1615-02-7 - iChemical. (n.d.).

- 4-Chloro-cinnamic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). (n.d.).

- 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- A C-13 NMR study of the structure of four cinnamic acids and their methyl esters - ResearchGate. (2001, August 8).

Sources

- 1. mdpi.com [mdpi.com]

- 2. cinnamic acid derivative: Topics by Science.gov [science.gov]

- 3. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Chlorocinnamic acid, CAS No. 1615-02-7 - iChemical [ichemical.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Chloro-2-fluorocinnamic acid

An In-depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a halogenated derivative of cinnamic acid. This compound serves as a critical intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties that influence its reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization and application of this versatile compound.

Introduction and Strategic Importance

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] The strategic functionalization of the core cinnamic acid structure allows for the fine-tuning of these biological efficacies.[2] this compound emerges as a compound of significant interest due to the synergistic effects of its halogen substituents.

The presence of a chlorine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring modifies the molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in drug design, where enhancing a molecule's ability to cross biological membranes and resist metabolic degradation can lead to improved therapeutic agents.[1] Consequently, this compound is a valuable precursor for developing targeted therapies, particularly in oncology and inflammatory diseases, as well as for creating advanced agrochemicals like herbicides and pesticides.[1]

Chemical Structure and Isomerism

The structure of this compound consists of a phenyl ring substituted with chlorine and fluorine atoms, attached to an acrylic acid moiety.

-

IUPAC Name: (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid

-

Synonyms: 3-(4-Chloro-2-fluorophenyl)acrylic acid[1]

-

Isomerism: The double bond in the acrylic acid side chain gives rise to E/Z (trans/cis) isomerism. The trans isomer, designated as (E), is the thermodynamically more stable and predominantly available form. This guide focuses on the properties of the predominantly trans isomer.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and biological screening. The data presented below has been consolidated from various chemical suppliers and databases.

Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 202982-65-8 / 312693-55-3 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 213 - 217 °C | [1] |

| Boiling Point | 316.4 ± 27.0 °C (Predicted) | [5] |

| Purity | ≥ 96-97% | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO. | [6] |

| pKa | 4.43 ± 0.10 (Predicted for 4-fluorocinnamic acid) | [6] |

In-Depth Analysis of Properties

-

Melting Point: The high melting point of 213-217 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the C-Cl and C-F bonds.[1] This thermal stability is advantageous for applications requiring durable materials.[1]

-

Solubility: As is typical for substituted cinnamic acids, the compound exhibits poor solubility in water but dissolves readily in common organic solvents.[6] This characteristic is a direct consequence of its predominantly hydrophobic molecular structure, despite the polar carboxylic acid group. For experimental work, particularly NMR spectroscopy and biological assays, Dimethyl Sulfoxide (DMSO) is an excellent solvent choice.

-

pKa: While experimental data for the specific title compound is scarce, the predicted pKa of the structurally similar 4-fluorocinnamic acid is around 4.43.[6] The acidic nature is conferred by the carboxylic acid group. The electron-withdrawing effects of the halogen substituents would slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid by stabilizing the carboxylate anion.

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.

Synthesis Pathway

The most common laboratory and industrial synthesis route for cinnamic acid derivatives is the Knoevenagel condensation . This method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a mild base, such as pyridine or piperidine.

Key Reactions

-

Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (reaction with amines, often using coupling agents like DCC) to produce a wide array of derivatives.[4][7] Modifying this group is a common strategy to alter the compound's pharmacokinetic properties.

-

Alkene Double Bond Reactions: The conjugated double bond can participate in addition reactions, although it is less reactive than an isolated double bond due to resonance stabilization with the phenyl ring and carbonyl group. It can also undergo [2+2] photodimerization reactions upon exposure to UV light, a characteristic feature of cinnamic acids in the solid state.[8]

-

Aromatic Ring Reactions: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the acrylic acid side chain.

Experimental Protocols for Characterization

A robust characterization workflow is essential to confirm the identity, purity, and structure of this compound. This process is self-validating, as the data from orthogonal techniques (e.g., spectroscopy and physical properties) must be consistent with one another and with established literature values.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range that matches the literature value suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, sealed at one end.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point (213 °C).

-

Fine Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Validation: Compare the observed range with the literature value (213-217 °C).[1]

Protocol: Spectroscopic Analysis

Spectroscopic methods provide unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR shows the different types of carbon atoms.

-

Methodology:

-

Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically above 12 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents.

-

Alkene Protons (-CH=CH-): Two doublets, one around 6.5 ppm and the other around 7.6 ppm. The large coupling constant (J ≈ 16 Hz) between them confirms the trans configuration.

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Methodology:

-

Prepare a sample, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Key Absorption Bands:

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

-

Methodology:

-

Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze using an instrument with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

-

Expected Results:

-

The molecular ion peak [M-H]⁻ in negative ion mode should be observed at m/z ≈ 199.00, considering the most abundant isotopes (³⁵Cl).

-

A characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be present for the molecular ion and any chlorine-containing fragments.

-

-

Safety and Handling

This compound is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust. Use a dust mask if necessary.

-

Store in a tightly sealed container in a cool, dry place.[6]

-

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[5]

References

-

Mogale, M. A., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7289. Retrieved from [Link]

-

Zhang, L., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 246. Retrieved from [Link]

-

Dandia, A., et al. (2021). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Drug Discovery Technologies, 18(4), 485-502. Retrieved from [Link]

-

Vaisnav, G., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096. Retrieved from [Link]

-

Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid. Retrieved from [Link]

-

Khan, K. M., et al. (2016). Synthesis and characterization of new derivatives of cinnamic acid. Organic Chemistry: An Indian Journal, 5(2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chlorocinnamic acid | CAS:1615-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid for Advanced Research

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-2-fluorocinnamic acid. It moves beyond basic data to provide insights into its synthesis, applications, and practical experimental considerations, grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for their versatile chemical reactivity and biological significance. The presence of both chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules.

Key Identifiers and Data

The compound is registered under at least two CAS numbers, which may denote different suppliers or isomeric purities. For research and procurement, it is crucial to verify the specific CAS number with the supplier's documentation.

| Property | Data | Source(s) |

| Molecular Weight | 200.59 g/mol | [1][2] |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| CAS Number | 312693-55-3 (predominantly trans) | [3][4] |

| 202982-65-8 | [1][2][5] | |

| IUPAC Name | 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

| Synonyms | 3-(4-Chloro-2-fluorophenyl)acrylic acid | [1] |

| MDL Number | MFCD00143287 | [1][2] |

Physicochemical Characteristics

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Data | Source(s) |

| Appearance | White to almost white or yellow solid, powder, or crystal | [1][3] |

| Melting Point | 213-217 °C | [1] |

| Purity | ≥96-97% (typically by GC) | [1][2][3] |

| Storage | Store at room temperature | [1] |

Part 2: Synthesis Pathway and Mechanistic Considerations

While specific, scaled-up industrial synthesis routes for this compound are proprietary, its structure lends itself to established synthetic organic chemistry methods. A common and analogous approach for cinnamic acids involves the condensation of an aromatic aldehyde with a carboxylic acid or its derivative.

A plausible synthesis route can be adapted from methods used for similar structures, such as the reaction between an aromatic aldehyde and an aliphatic carboxylic acid in the presence of a catalyst like boron tribromide.[6] The mechanism for this type of reaction involves the formation of a reactive mixed anhydride intermediate.[6]

-

Intermediate Formation : The aliphatic carboxylic acid (e.g., acetic acid) reacts with the boron catalyst to form a triacyl borate. This intermediate is chemically analogous to a mixed anhydride.[6]

-

Reactive Intermediate Generation : In the presence of a base, the triacyl borate generates a more reactive species.

-

Condensation : This reactive intermediate then undergoes a condensation reaction with the corresponding aromatic aldehyde (in this case, 4-chloro-2-fluorobenzaldehyde) to yield the final cinnamic acid product.[6]

Caption: Generalized synthesis pathway for this compound.

Part 3: Applications in Drug Development and Material Science

The true value of this compound lies in its utility as a versatile building block for creating more complex, high-value molecules.

Core Application Areas

-

Pharmaceutical Development : It serves as a key intermediate in synthesizing novel therapeutic agents. Researchers have identified its potential in developing anti-inflammatory and anti-cancer compounds, where the specific halogenation pattern can influence biological activity and metabolic stability.[1]

-

Agrochemicals : The compound is used to create advanced crop protection formulations. Its halogenated structure can contribute to enhanced biological activity, making it a valuable precursor for effective herbicides and pesticides.[1]

-

Material Science : It is incorporated into the development of advanced polymers and coatings to enhance thermal stability and mechanical properties, which is particularly beneficial for industries requiring highly durable materials.[1]

-

Analytical Chemistry : In laboratory settings, it is employed as a standard reference material for chromatographic techniques like GC/MS, enabling the accurate quantification of structurally similar compounds in complex mixtures.[1][7]

Caption: Key application domains for this compound.

Part 4: Exemplary Experimental Protocol: Ester Synthesis

To illustrate its practical use, this section details a generalized protocol for the synthesis of an ester derivative, a common step in drug discovery to modify a lead compound's properties. This protocol is adapted from established methods for the esterification of the related 4-chlorocinnamic acid.[8] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a methyl ester of this compound.

Materials:

-

This compound

-

Methanol (or other desired alcohol), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Ethyl acetate

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup :

-

To a solution of this compound (1 equivalent) in 20 mL of anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) while stirring.

-

Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions are preferred to prevent the reverse hydrolysis reaction. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

-

Reflux :

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.

-

Causality: Heating the reaction increases the rate of reaction. Refluxing prevents the loss of volatile solvent and reactant (methanol) by condensing the vapors and returning them to the reaction flask.

-

-

Monitoring :

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Causality: TLC allows for the visualization of the consumption of the starting material (the acid) and the formation of the product (the ester), which will have a different retention factor (Rf). This prevents premature or unnecessarily long reaction times.

-

-

Work-up and Extraction :

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Add 15 mL of distilled water to the concentrated mixture.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 mL).

-

Causality: The rotary evaporator efficiently removes excess methanol. The addition of water helps to dissolve the sulfuric acid and other water-soluble impurities. Ethyl acetate is an organic solvent, immiscible with water, into which the desired non-polar ester product will preferentially dissolve, separating it from aqueous impurities. Repeating the extraction three times ensures maximum product recovery.

-

-

Washing and Drying :

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize remaining acid), distilled water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst. The brine wash helps to remove residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that removes the final traces of water.

-

-

Isolation :

-

Filter off the drying agent and evaporate the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude ester product.

-

Causality: This final evaporation step removes the extraction solvent, leaving behind the non-volatile ester product. Further purification, if necessary, can be achieved via recrystallization or column chromatography.

-

Caption: Workflow for the synthesis of an ester derivative.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Classifications : Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system).

-

Signal Word : Warning.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : It is recommended to use a dust mask (type N95), chemical safety goggles, and gloves when handling this compound.

This guide provides a foundational understanding of this compound, designed to empower researchers in their work. By understanding its properties, synthesis, and applications, professionals can better leverage this versatile compound in their discovery and development pipelines.

References

-

p-Chlorocinnamic acid . National Institute of Standards and Technology (NIST) WebBook. [Link]

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives . National Institutes of Health (NIH) PMC. [Link]

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide . MDPI. [Link]

-

ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

-

4-Chlorocinnamic Acid | CAS No. 1615-02-7 . SynZeal. [Link]

-

4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 . PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 312693-55-3 [chemicalbook.com]

- 5. This compound | 202982-65-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorocinnamic Acid Derivatives

Foreword: The Strategic Importance of Halogenated Cinnamic Acids in Modern Drug Discovery

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their versatile scaffold that allows for extensive chemical modification to tune biological activity.[1][2] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated cinnamic acids, specifically 4-Chloro-2-fluorocinnamic acid, highly valuable intermediates in medicinal chemistry.[3] These compounds serve as crucial building blocks for novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[3][4][5][6][7]

This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying mechanistic principles and strategic considerations essential for successful synthesis and derivatization in a drug development context.

Chapter 1: Foundational Synthesis of the this compound Core

The cornerstone of any derivatization campaign is the efficient and reliable synthesis of the core scaffold. For this compound, the synthesis begins with the commercially available precursor, 4-chloro-2-fluorobenzaldehyde.[8] The primary challenge lies in the stereoselective formation of the α,β-unsaturated carboxylic acid, for which several robust methods have been established.

The Knoevenagel Condensation: A Classic Route to C-C Double Bonds

The Knoevenagel condensation is a highly reliable method for forming the cinnamic acid backbone.[9][10] The reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, catalyzed by a weak base.[11]

The reaction proceeds via a three-step mechanism:

-

Deprotonation: The basic catalyst (e.g., piperidine or pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration and Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to yield the final trans-cinnamic acid product. The trans isomer is thermodynamically favored due to reduced steric hindrance.

This particular variation, using malonic acid and a base like pyridine, is often referred to as the Doebner modification of the Knoevenagel condensation.[12][13]

Caption: Knoevenagel condensation workflow for cinnamic acid synthesis.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1 equiv.), malonic acid (1.2 equiv.), and pyridine (5-10 vol).

-

Catalysis: Add piperidine (0.1 equiv.) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl).

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

The Perkin Reaction: An Alternative Condensation Strategy

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[14][15] It involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.[16][17]

-

Enolate Formation: The base (e.g., sodium acetate) abstracts an α-proton from the acid anhydride (acetic anhydride) to form an enolate ion.

-

Aldol-type Addition: The enolate attacks the carbonyl carbon of 4-chloro-2-fluorobenzaldehyde.

-

Acyl Transfer & Elimination: The resulting alkoxide intermediate undergoes an intramolecular acyl transfer followed by the elimination of an acetate group and subsequent hydrolysis during workup to yield the cinnamic acid product. The reaction requires high temperatures (typically >150°C) to proceed efficiently.

Caption: Perkin reaction workflow for cinnamic acid synthesis.

-

Setup: Combine 4-chloro-2-fluorobenzaldehyde (1 equiv.), acetic anhydride (2.5 equiv.), and anhydrous potassium acetate (1 equiv.) in a round-bottom flask fitted with an air condenser.

-

Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Hydrolysis: After cooling slightly, slowly add the reaction mixture to water. Boil the resulting solution for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride product.

-

Purification: If the product crystallizes upon cooling, collect it by filtration. If not, perform a steam distillation to remove unreacted aldehyde. The non-volatile cinnamic acid can then be isolated.

-

Final Purification: Acidify the solution with HCl to precipitate the crude acid. Recrystallize from ethanol/water to obtain the pure product.

Chapter 2: Synthesis of Functional Derivatives

With the this compound core in hand, functionalization of the carboxylic acid moiety is a primary strategy for building a library of compounds for biological screening. Ester and amide derivatives are the most common targets.

Esterification of the Carboxylic Acid

Ester derivatives are often synthesized to improve cell permeability and modify pharmacokinetic properties.

This is a straightforward method for synthesizing simple alkyl esters.[18]

-

Setup: Dissolve this compound (1 equiv.) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent (approx. 20 vol).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.2 equiv.).

-

Reaction: Heat the mixture to reflux for 3-24 hours, monitoring by TLC.[18]

-

Work-up: Cool the reaction and reduce the solvent volume under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

For more complex or acid-sensitive alcohols, a milder coupling method is required.[18]

-

Setup: Dissolve this compound (1 equiv.), the desired alcohol (1.2-2.0 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in an anhydrous solvent like dichloromethane (DCM).

-

Coupling: Cool the solution to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-72 hours.[18]

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Amide Bond Formation

Amide derivatives are fundamental in medicinal chemistry, often mimicking peptide bonds and forming key hydrogen bond interactions with protein targets.

-

Activation: Dissolve this compound (1 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) in an anhydrous solvent such as dimethylformamide (DMF) or DCM. Cool to 0°C.

-

Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and stir for 30 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.1 equiv.) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2-3 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours).

-

Work-up & Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, base, and brine. Dry, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Chapter 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent acid, this compound.

| Property | Value / Description | Reference |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Melting Point | 213-216 °C | |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.7 (s, 1H, -COOH), ~7.8-7.5 (m, 3H, Ar-H & vinyl H), ~6.7 (d, J ≈ 16 Hz, 1H, vinyl H). The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration. | [19][20] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (-C=O), ~160 (d, J ≈ 250 Hz, C-F), ~142 (C=C), ~130-120 (Ar-C & C=C), ~118 (d, J ≈ 25 Hz, C-H ortho to F). | [19] |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~830 (C-Cl stretch). | [20] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection by UV absorbance at an appropriate wavelength (e.g., 254 nm). Purity should exceed 95% for compounds intended for biological screening.

References

- sathee jee. Perkin Reaction Mechanism.

-

BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. Available from: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available from: [Link]

-

bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]

-

MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available from: [Link]

-

Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

-

Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Available from: [Link]

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]

-

ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Available from: [Link]

-

Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available from: [Link]

- Google Patents. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle.

-

ResearchGate. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available from: [Link]

-

PubMed. Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

-

PubMed. Cinnamic acid derivatives as anticancer agents-a review. Available from: [Link]

-

ResearchGate. ChemInform Abstract: The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis: Palladium on Carbon Catalyst Gives Improved Production. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PMC - NIH. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

-

MDPI. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp.. Available from: [Link]

-

The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]

-

PMC - PubMed Central. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Available from: [Link]

-

PubChem - NIH. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. Available from: [Link]

-

PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]

- Google Patents. CN102633625B - Preparation method of fluorocinnamic acid.

- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

-

SpectraBase. 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Available from: [Link]

-

SpectraBase. 4-Chloro-cinnamic acid. Available from: [Link]

-

ResearchGate. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. bepls.com [bepls.com]

- 10. chemrj.org [chemrj.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 18. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Halogenated natural products represent a diverse and compelling class of secondary metabolites with significant potential for drug discovery and development. Among these, halogenated cinnamic acids and their derivatives are emerging as compounds of significant interest due to their unique biosynthetic origins and promising biological activities. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of halogenated cinnamic acids, with a focus on their sources, biosynthesis, and the methodologies employed for their study. While the field is continually evolving, this document consolidates available data to catalyze further research and exploration into this fascinating area of natural product chemistry.

Introduction: The Significance of Halogenation in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are fundamental intermediates in the phenylpropanoid pathway, a ubiquitous metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds.[1][2] The incorporation of a halogen atom—most commonly chlorine, bromine, or iodine—into the cinnamic acid scaffold can dramatically alter the molecule's physicochemical properties and biological activity.[3] This modification, known as halogenation, is particularly prevalent in marine organisms, a phenomenon attributed to the high concentration of halides in seawater.[4] The presence of a halogen can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated cinnamic acids attractive candidates for drug development.[3] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Natural Sources and Distribution

The exploration of natural sources for halogenated cinnamic acids is an active area of research. While a vast number of halogenated compounds have been isolated from marine environments, specific data on halogenated cinnamic acids are still emerging.[6] Marine fungi, in particular, have been identified as prolific producers of halogenated secondary metabolites.[3][4] Genera such as Penicillium and Aspergillus are known to synthesize a variety of chlorinated, brominated, and even iodinated compounds.[4][7]

While direct quantification of halogenated cinnamic acids across a wide range of organisms is not yet extensively documented, the table below summarizes known occurrences of related halogenated phenolic compounds, providing a valuable proxy for potential sources.

| Organism Type | Genus/Species | Halogenated Compound Class | Halogen(s) | Concentration Range (where available) | Reference(s) |

| Marine Fungi | Penicillium spp. | Polyketides, Phenols | Cl, Br | Not specified | [4] |

| Marine Fungi | Aspergillus spp. | Polyketides, Phenols, Alkaloids | Cl, Br | Not specified | [4] |

| Marine Infauna | Saccoglossus kowalevskii | Brominated hydroxyphenylpropanoids | Br | Not specified | [8] |

| Marine Algae | Various | Bromophenols | Br | 0.1 µg/kg to 240 µg/kg | [8] |

| Sponges | Various | Brominated tyrosine derivatives | Br | Not specified | [9] |

Table 1: Examples of Halogenated Phenolic Compounds in Marine Organisms.

Biosynthesis of Halogenated Cinnamic Acids

The biosynthesis of cinnamic acid initiates from the amino acid phenylalanine via the phenylpropanoid pathway.[10] The enzymatic halogenation of cinnamic acid or its precursors is a key step in the formation of these specialized metabolites. While the precise enzymatic mechanisms are not fully elucidated for all organisms, the involvement of halogenase enzymes is widely accepted.[11] These enzymes catalyze the incorporation of a halogen atom onto an electron-rich substrate.[11]

A proposed biosynthetic pathway involves the action of a halogenase on a cinnamic acid precursor. The general pathway provides a framework for understanding their formation.

Figure 1: A generalized biosynthetic pathway for cinnamic acid derivatives, including a proposed halogenation step. In this pathway, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) can then hydroxylate cinnamic acid to p-coumaric acid. A hypothetical halogenase could then act on either cinnamic acid or its derivatives to produce halogenated forms.

Experimental Methodologies

The study of naturally occurring halogenated cinnamic acids requires a multi-step approach encompassing extraction, isolation, characterization, and biological evaluation.

Extraction and Isolation

The initial step involves the extraction of metabolites from the source organism. The choice of solvent and extraction technique is critical and depends on the polarity of the target compounds.

Step-by-Step Protocol for Extraction and Isolation:

-

Sample Preparation: The biological material (e.g., marine fungus, alga) is freeze-dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A sequential extraction is often performed with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then subjected to column chromatography (e.g., silica gel, Sephadex) to separate the mixture into fractions of decreasing complexity.

-

Purification: High-performance liquid chromatography (HPLC) is a powerful technique used for the final purification of the halogenated cinnamic acids from the enriched fractions.

Figure 2: A typical workflow for the extraction and isolation of halogenated cinnamic acids from natural sources.

Structural Characterization

Once isolated, the structure of the halogenated cinnamic acid must be determined. A combination of spectroscopic techniques is employed for this purpose.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The isotopic pattern of chlorine and bromine is particularly useful for identifying halogenated molecules.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise structure and stereochemistry.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as carboxylic acids and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of the cinnamic acid chromophore.

Chemical Synthesis

The total synthesis of naturally occurring halogenated cinnamic acids is crucial for confirming their structure and for producing larger quantities for biological testing. Various synthetic methods can be employed, often involving the halogenation of a cinnamic acid precursor. For instance, the bromination of trans-cinnamic acid can be achieved using a bromine solution in a suitable solvent.[13][14]

Step-by-Step Protocol for the Synthesis of a Dihalogenated Cinnamic Acid Derivative:

-

Dissolution: Dissolve trans-cinnamic acid in an appropriate solvent (e.g., dichloromethane).

-

Halogenation: Slowly add a solution of the halogen (e.g., bromine) to the cinnamic acid solution at room temperature. The reaction progress can be monitored by the disappearance of the halogen's color.[13]

-

Work-up: After the reaction is complete, quench any excess halogen.

-

Isolation: The product, a dihalogenated phenylpropanoic acid, often precipitates from the reaction mixture and can be collected by filtration.[14]

-

Purification: The crude product can be purified by recrystallization to obtain the pure compound.

Figure 3: A generalized workflow for the chemical synthesis of a dihalogenated cinnamic acid derivative.

Biological Activities and Potential Applications

Halogenated cinnamic acids and their derivatives have shown a range of promising biological activities, making them attractive candidates for drug development.

-

Antimicrobial Activity: Many halogenated natural products exhibit potent antibacterial and antifungal properties.[4][5] The presence of a halogen can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

-

Anticancer Activity: Several halogenated compounds isolated from marine organisms have demonstrated significant cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action can involve inducing apoptosis, inhibiting cell proliferation, or interfering with key signaling pathways.

-

Anti-inflammatory Activity: Some halogenated metabolites have been shown to possess anti-inflammatory properties, potentially by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[3][15]